REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][NH2:6])[CH3:2].C(N(C(C)C)CC)(C)C.[CH:16]1[C:21]([S:22](Cl)(=[O:24])=[O:23])=[CH:20][CH:19]=[C:18]([I:26])[CH:17]=1>C(Cl)Cl>[CH2:1]([O:3][CH2:4][CH2:5][NH:6][S:22]([C:21]1[CH:16]=[CH:17][C:18]([I:26])=[CH:19][CH:20]=1)(=[O:24])=[O:23])[CH3:2]
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCN
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1S(=O)(=O)Cl)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted 1N citric acid (2×50 ml), brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCNS(=O)(=O)C1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.97 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |